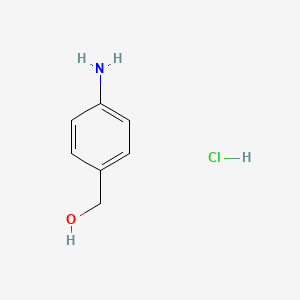

(4-Aminophenyl)-methanol hydrochloride

Vue d'ensemble

Description

“(4-Aminophenyl)-methanol hydrochloride” is a compound with the molecular formula C7H10ClNO . It is also known by other synonyms such as “(4-aminophenyl)methanol;hydrochloride” and "SCHEMBL864912" . The compound has a molecular weight of 159.61 g/mol .

Molecular Structure Analysis

The InChI code for “(4-Aminophenyl)-methanol hydrochloride” is1S/C7H9NO.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4,9H,5,8H2;1H . Its canonical SMILES string is C1=CC(=CC=C1CO)N.Cl . Physical And Chemical Properties Analysis

“(4-Aminophenyl)-methanol hydrochloride” has several computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 159.0450916 g/mol . The topological polar surface area of the compound is 46.2 Ų . The compound has a heavy atom count of 10 .Applications De Recherche Scientifique

Pharmaceutical Research

(4-Aminophenyl)-methanol hydrochloride: is utilized in pharmaceutical research as a precursor for the synthesis of various drugs. Its ability to act as an intermediate allows for the creation of compounds with potential therapeutic effects. For instance, it can be transformed into molecules that exhibit analgesic or antipyretic properties . The compound’s versatility makes it a valuable asset in the development of new medications.

Organic Synthesis

In the realm of organic chemistry, (4-Aminophenyl)-methanol hydrochloride serves as a building block for complex organic molecules. It’s particularly useful in the synthesis of covalent organic frameworks (COFs), which are employed in analytical applications due to their large surface area and high porosity . These frameworks are instrumental in creating materials with specific characteristics for industrial use.

Material Science

The compound finds applications in material science, especially in the creation of advanced composite materials. For example, it can be used to modify graphene composites, enhancing their functionality as sensors for detecting analytes in various mediums . This is crucial for developing new materials with improved sensing capabilities.

Analytical Chemistry

Analytical chemists employ (4-Aminophenyl)-methanol hydrochloride in the development of novel analytical methods. It can be used to modify electrodes for the detection of substances like NADH and H2O2, which are important in various biochemical assays . Its role in enhancing the sensitivity and specificity of analytical techniques cannot be overstated.

Biochemistry

In biochemistry, the compound is used to study the solvent dependency on the quantum efficiency of dyes, which is significant for biomedical applications . Understanding these interactions is essential for the design of dyes with optimized properties for use in biological imaging and diagnostics.

Environmental Science

(4-Aminophenyl)-methanol hydrochloride: also plays a role in environmental science. It’s involved in the development of black-and-white film developers, where it helps convert latent images into visible metallic silver . While its use in this field has diminished due to digital photography, the compound’s historical significance in environmental monitoring through photographic documentation is noteworthy.

Safety And Hazards

“(4-Aminophenyl)-methanol hydrochloride” is considered hazardous . It is harmful if swallowed or inhaled . It is also suspected of causing genetic defects . Safety measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

Propriétés

IUPAC Name |

(4-aminophenyl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4,9H,5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHHFZDBCRBJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Aminophenyl)-methanol hydrochloride | |

CAS RN |

170926-25-7 | |

| Record name | Benzenemethanol, 4-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170926-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(2-Hydroxyphenyl)methyl]amino}benzamide](/img/structure/B1289333.png)

![Benzo[d]oxazole-4-carboxamide](/img/structure/B1289350.png)

![5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1289359.png)

![5-(Chloromethyl)-3-[(methylthio)methyl]-1,2,4-oxadiazole](/img/structure/B1289361.png)